(S)-N-Boc-3-hydroxyadamantylglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

361442-00-4 |

|---|---|

Molecular Formula |

C17H27NO5 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

(2S)-2-[(5S,7R)-3-hydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

InChI |

InChI=1S/C17H27NO5/c1-15(2,3)23-14(21)18-12(13(19)20)16-5-10-4-11(6-16)8-17(22,7-10)9-16/h10-12,22H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10-,11+,12-,16?,17?/m1/s1 |

InChI Key |

UKCKDSNFBFHSHC-BSVBHRQSSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)O)C12C[C@H]3C[C@@H](C1)CC(C3)(C2)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)(C2)O |

Synonyms |

(αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.13,7]decane-1-acetic Acid; (S)-2-((tert-Butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)acetic Acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (S)-N-Boc-3-hydroxyadamantylglycine: A Key Chiral Intermediate in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of (S)-N-Boc-3-hydroxyadamantylglycine in Pharmaceutical Synthesis

This compound is a non-proteinogenic amino acid that has garnered significant attention in the pharmaceutical industry as a crucial chiral building block. Its rigid, three-dimensional adamantane cage, combined with the stereospecificity of the glycine moiety, makes it an invaluable component in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it is a key intermediate in the manufacture of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3] The precise control of its stereochemistry is paramount, as the biological activity of the final drug product is often contingent on a single enantiomer. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of this compound.

Core Physical and Chemical Properties

The unique structural features of this compound, namely the bulky, lipophilic adamantane core and the polar amino acid functionality protected by a tert-butyloxycarbonyl (Boc) group, give rise to its distinct physicochemical properties.

Tabulated Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₇NO₅ | [1][4] |

| Molecular Weight | 325.4 g/mol | [1][4] |

| CAS Number | 361442-00-4 | [1][4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | >230°C (decomposes) | [6] |

| >280°C (decomposes) | [7] | |

| Solubility | Slightly soluble in chloroform, DMSO, and methanol. | [3][5][6] |

| Predicted Density | 1.296 g/cm³ | [7] |

| Predicted pKa | 3.93 ± 0.10 | [5] |

| Predicted Boiling Point | 497.3 ± 20.0 °C | [7] |

Chemical Structure and Stereochemistry

The adamantane cage provides a rigid scaffold, influencing the molecule's conformation and interaction with biological targets. The stereocenter at the alpha-carbon of the glycine moiety is of the (S)-configuration, which is essential for the therapeutic efficacy of its downstream products like Saxagliptin.

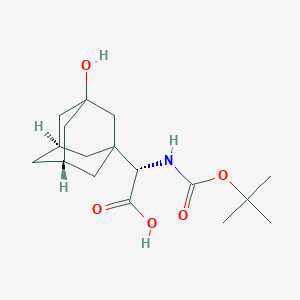

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and enantiomeric purity. Several synthetic routes have been reported, often starting from 1-adamantanecarboxylic acid.[3][8][9]

Representative Synthetic Pathway

A common approach involves the following key transformations:

Sources

- 1. This compound | C17H27NO5 | CID 11267340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. chembk.com [chembk.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Structure and stereochemistry of (S)-N-Boc-3-hydroxyadamantylglycine

An In-Depth Technical Guide to the Structure and Stereochemistry of (S)-N-Boc-3-hydroxyadamantylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Drug Discovery

This compound stands as a cornerstone intermediate in the synthesis of highly selective and potent therapeutic agents. Its most notable application is as a pivotal building block for Saxagliptin, a dipeptidyl peptidase-4 (DPP-IV) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3][4] The molecule's unique architecture, combining a rigid diamondoid cage with a stereochemically defined amino acid, imparts desirable pharmacological properties to the final active pharmaceutical ingredient (API).[5][6] This guide provides a comprehensive analysis of its structure, the critical nature of its stereochemistry, and the scientific rationale behind its design and application in medicinal chemistry.

The adamantane moiety itself is a "privileged scaffold" in drug design.[4][7] Its rigid, three-dimensional structure and high lipophilicity offer a strategic advantage over traditional flat aromatic rings, allowing for precise spatial orientation of pharmacophoric groups and improved metabolic stability.[5][6][8] This can lead to enhanced potency, selectivity, and a more favorable pharmacokinetic profile.[5][8][9]

Deconstruction of the Molecular Architecture

To fully appreciate its function, we must deconstruct this compound into its three fundamental components: the adamantane core, the chiral glycine unit, and the amine-protecting group.

-

The Adamantane Cage: Adamantane (tricyclo[3.3.1.1³,⁷]decane) is a perfectly symmetrical, strain-free hydrocarbon cage resembling the smallest repeating unit of a diamond lattice.[5] Its incorporation into a drug candidate confers several key benefits:

-

Metabolic Stability: The rigid hydrocarbon framework can sterically shield adjacent functional groups from enzymatic degradation, thereby increasing the drug's plasma half-life.[5][8]

-

Optimal Lipophilicity: The adamantyl group significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and improve absorption, distribution, metabolism, and excretion (ADME) properties.[5][6][10]

-

Rigid Scaffold: Unlike flexible alkyl chains or rotating phenyl rings, the adamantane cage acts as a rigid anchor. This restricts the conformational freedom of the molecule, ensuring that the pharmacophoric elements are presented to the biological target in an optimal orientation for binding.[6][11]

-

-

The Glycine Moiety: Attached to the adamantane core is a non-proteinogenic α-amino acid, adamantylglycine.[12][13] This unit provides the crucial amine and carboxylic acid functionalities necessary for peptide bond formation and interaction with the target enzyme. The α-carbon of this glycine derivative is the molecule's single stereocenter.

-

The N-Boc Protecting Group: The amine functionality is protected by a tert-butoxycarbonyl (Boc) group. This is a standard practice in peptide synthesis and organic chemistry. The Boc group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, making it an ideal protecting group during a multi-step synthesis.[14]

Visualizing the Structure

The following diagram illustrates the connectivity of these three components.

Caption: Core components of this compound.

The Decisive Factor: (S)-Stereochemistry

The biological activity of many pharmaceuticals is critically dependent on their three-dimensional structure. Enantiomers, which are non-superimposable mirror images of each other, can have vastly different pharmacological and toxicological profiles.[15][16] For N-Boc-3-hydroxyadamantylglycine, the absolute configuration at the α-carbon is paramount.

Assigning Priority: The Cahn-Ingold-Prelog (CIP) Convention

The (S)-configuration is determined using the Cahn-Ingold-Prelog (CIP) rules, which rank the four substituents attached to the chiral center based on atomic number.[17]

-

Identify the Chiral Center: The α-carbon atom, bonded to the adamantyl group, the carboxylic acid, the N-Boc protected amine, and a hydrogen atom.

-

Assign Priorities:

-

Priority 1: The Nitrogen atom of the N-Boc group (highest atomic number directly attached to the chiral center).

-

Priority 2: The Carbon atom of the carboxylic acid group (bonded to two oxygens).

-

Priority 3: The Carbon atom of the adamantyl group (bonded to other carbons).

-

Priority 4: The Hydrogen atom (lowest atomic number).

-

-

Determine Configuration: By orienting the molecule so the lowest priority group (Hydrogen) is pointing away, the sequence from priority 1 to 2 to 3 traces a counter-clockwise circle, defining the stereocenter as (S) (from the Latin sinister for left).

The (R)-enantiomer, while chemically similar, is considered an impurity in the synthesis of Saxagliptin.[18][19] Its presence can reduce the efficacy of the final drug and introduce potential off-target effects. Therefore, achieving high enantiomeric excess (>99.5%) is a critical quality attribute in the manufacturing process.

Synthetic Strategy and Enantiomeric Control

The synthesis of this compound is a multi-step process that requires careful control to establish the correct stereochemistry. While several routes exist, a common strategy begins with 1-adamantanecarboxylic acid.[1][3][20][21][22]

Illustrative Synthetic Workflow

The following diagram outlines a representative synthetic pathway. The key challenge lies in the introduction of the chiral amine. This is often achieved either through enzymatic reductive amination of a keto-acid precursor, which is highly stereoselective, or by synthesizing a racemic mixture followed by chiral resolution.[1][3][22]

Sources

- 1. A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadama...: Ingenta Connect [ingentaconnect.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. connectsci.au [connectsci.au]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine) | MDPI [mdpi.com]

- 15. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. chembk.com [chembk.com]

- 19. (R)-N-Boc-3-hydroxyadaMantylglycine | 1334321-39-9 [chemicalbook.com]

- 20. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 21. sci-net.xyz [sci-net.xyz]

- 22. researchgate.net [researchgate.net]

Spectroscopic Characterization of (S)-N-Boc-3-hydroxyadamantylglycine: A Technical Guide

This guide provides an in-depth analysis of the expected spectroscopic data for (S)-N-Boc-3-hydroxyadamantylglycine, a critical chiral intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin.[1][2] While this compound is pivotal in pharmaceutical manufacturing, a complete, publicly available dataset of its raw spectroscopic data is not readily found in peer-reviewed literature. However, a comprehensive structural confirmation can be achieved through a multi-technique approach.

This document serves as a technical resource for researchers and drug development professionals, outlining the foundational principles and expected outcomes for the characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretations herein are grounded in established spectroscopic principles and data from analogous structures, such as adamantane derivatives and N-Boc-protected amino acids. A chemical supplier of the reference standard indicates that a full data package including ¹H-NMR, Mass, HPLC, and IR is available upon purchase, confirming the existence and utility of this data in a quality control setting.[3]

Molecular Structure and Spectroscopic Implications

This compound is a non-proteinogenic amino acid featuring a bulky, rigid adamantyl cage. Its structure contains several key features that are readily identifiable by spectroscopic methods:

-

A stereocenter at the alpha-carbon of the glycine moiety.

-

An N-Boc protecting group , characterized by its tert-butyl protons and carbamate carbonyl.

-

A carboxylic acid functional group.

-

A tertiary alcohol on the adamantyl cage.

-

A C₂-symmetric (achiral) adamantane cage that is rendered asymmetric by the hydroxyl and glycine substituents at its bridgehead positions.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this molecule in solution. A combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HSQC) would provide unambiguous assignment of all protons and carbons.

Expertise & Experience: The "Why" of NMR

For a molecule of this complexity, one-dimensional NMR provides the initial fingerprint. ¹H NMR confirms the presence of distinct proton environments: the nine equivalent protons of the Boc group, the single alpha-proton at the stereocenter, the exchangeable protons of the carboxylic acid, alcohol, and amide, and the complex, overlapping signals of the rigid adamantyl cage. ¹³C NMR is crucial for confirming the carbon count and identifying the key carbonyl carbons (carbamate and carboxylic acid), the quaternary carbons of the adamantyl cage and Boc group, and the hydroxyl-bearing carbon. The rigidity of the adamantane cage leads to diastereotopic protons, resulting in more complex splitting patterns than might be anticipated, making 2D NMR essential for definitive assignments.

Trustworthiness: A Self-Validating Protocol

A robust NMR analysis begins with a well-defined experimental protocol. The following procedure ensures high-quality, reproducible data.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (OH, NH, COOH).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is critical for resolving the complex signals of the adamantyl protons.[4]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Authoritative Grounding: Predicted Data and Interpretation

Based on known chemical shift ranges for adamantane derivatives and Boc-protected amino acids, the following spectral data are predicted.[5][6]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.5 | br s | 1H | H -O-C=O | Carboxylic acid protons are highly deshielded and broad. |

| ~6.5-7.0 | d | 1H | N-H | Amide proton, deshielded by the adjacent carbonyl. Coupling to the α-proton is expected. |

| ~4.5 | br s | 1H | O-H | Alcohol proton, chemical shift can be variable. |

| ~3.9 | d | 1H | α-CH | Deshielded by the adjacent nitrogen and carbonyl group. |

| ~2.2 | br s | 1H | Adamantyl-CH | Methine proton on the adamantyl cage. |

| ~1.5-2.1 | m | 12H | Adamantyl-CH ₂ | Complex, overlapping multiplets from the 6 methylene groups of the adamantyl cage. |

| 1.38 | s | 9H | C(CH ₃)₃ | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~173 | C =O (Acid) | Typical range for a carboxylic acid carbonyl. |

| ~155 | C =O (Boc) | Carbamate carbonyls are found at slightly higher field than acid carbonyls. |

| ~78 | (C (CH₃)₃) | Quaternary carbon of the Boc group. |

| ~68 | C -OH | Adamantyl carbon attached to the hydroxyl group. |

| ~60 | α-C H | Alpha-carbon, shifted downfield by nitrogen and the adamantyl group. |

| ~30-45 | Adamantyl CH, CH₂ | Multiple overlapping signals for the remaining carbons of the adamantyl cage. |

| ~35 | C (CH₃)₃ | Quaternary carbon of the adamantyl group attached to the glycine moiety. |

| 28.1 | (C(C H₃)₃) | Characteristic signal for the three equivalent methyl carbons of the Boc group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of the key functional groups within the molecule.

Expertise & Experience: The "Why" of IR

The utility of IR lies in its ability to provide a quick functional group fingerprint. For this molecule, we expect to see characteristic stretching vibrations for the O-H of the alcohol and carboxylic acid, the N-H of the carbamate, and the two distinct C=O groups (acid and carbamate). The absence of unexpected peaks provides evidence for the purity of the sample.

Trustworthiness: A Self-Validating Protocol

Experimental Protocol: ATR-IR Analysis

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric contributions (CO₂, H₂O).

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Authoritative Grounding: Expected Data and Interpretation

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

|---|---|---|---|

| 3400-3200 (broad) | O-H stretch | Alcohol | A broad peak indicating the presence of the hydroxyl group, likely involved in hydrogen bonding. |

| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid | A very broad absorption underlying the C-H region, characteristic of the hydrogen-bonded dimer of a carboxylic acid. |

| ~3350 | N-H stretch | Carbamate | A moderately sharp peak for the amide N-H stretch. |

| ~2950, ~2850 | C-H stretch | Adamantyl & Boc | Strong absorptions from the numerous sp³ C-H bonds. |

| ~1740 | C=O stretch | Carboxylic Acid | Strong, sharp absorption for the acid carbonyl. |

| ~1690 | C=O stretch | Carbamate (Boc) | Strong, sharp absorption for the carbamate carbonyl, typically at a lower frequency than the acid carbonyl. |

| ~1160 | C-O stretch | Carbamate/Alcohol | Strong absorption associated with the C-O bonds of the ester-like carbamate and the tertiary alcohol. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition, while tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation.

Expertise & Experience: The "Why" of MS

HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₇H₂₇NO₅).[7][8] This is a definitive piece of evidence for the compound's identity. Electrospray ionization (ESI) is the ideal technique as it is a soft ionization method that will readily produce the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. Subsequent fragmentation (MS/MS) of these ions will follow predictable pathways, such as the characteristic loss of the Boc group, which further validates the structure.

Trustworthiness: A Self-Validating Protocol

Experimental Protocol: ESI-HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

-

Ionization: Use an Electrospray Ionization (ESI) source. Analyze in both positive ion mode to observe [M+H]⁺ and [M+Na]⁺, and negative ion mode to observe [M-H]⁻.

-

Mass Analyzer: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain an accurate mass measurement to within 5 ppm.

-

MS/MS Fragmentation: Select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a fragment ion spectrum.

Authoritative Grounding: Predicted Data and Interpretation

The molecular formula C₁₇H₂₇NO₅ gives a calculated monoisotopic mass of 325.1889 Da.[1]

Table 4: Predicted HRMS Data

| Ion | Formula | Calculated m/z | Observed m/z |

|---|---|---|---|

| [M+H]⁺ | C₁₇H₂₈NO₅⁺ | 326.1962 | Expected within 5 ppm |

| [M+Na]⁺ | C₁₇H₂₇NNaO₅⁺ | 348.1781 | Expected within 5 ppm |

| [M-H]⁻ | C₁₇H₂₆NO₅⁻ | 324.1816 | Expected within 5 ppm |

A primary and highly characteristic fragmentation pathway in positive-ion ESI-MS/MS involves the facile loss of the Boc group components.[9]

Caption: Predicted ESI-MS/MS Fragmentation Pathway for [M+H]⁺.

Table 5: Major Predicted Fragment Ions in Positive ESI-MS/MS

| Predicted m/z | Loss | Fragment Structure |

|---|---|---|

| 270.13 | -C₄H₈ (isobutylene) | Protonated N-carboxy-amino acid |

| 226.14 | -C₅H₉O₂ (Boc group) | Protonated 3-hydroxyadamantylglycine |

| 208.13 | -C₅H₉O₂ - H₂O | Dehydrated protonated 3-hydroxyadamantylglycine |

| 166.11 | -C₅H₉O₂ - H₂O - C₂H₂O₂ | Further fragmentation of the glycine moiety |

Conclusion

The comprehensive structural analysis of this compound is reliably achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the detailed carbon-hydrogen framework and connectivity. IR spectroscopy offers rapid confirmation of essential functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and offers further structural insights through predictable fragmentation patterns. Together, these techniques provide a robust and self-validating system for the unambiguous identification and quality assessment of this crucial pharmaceutical intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

A convenient method for the synthesis of this compound: A key intermediate of saxagliptin. ResearchGate. [Link]

- A facile and economic method for the synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine. Google Search.

- General Procedures.

- This compound. Suzhou Yulite Pharmaceutical Chemical Technology Co., Ltd.

-

Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. RSC Publishing. [Link]

-

Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. PubMed. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3. ResearchGate. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

- 1. This compound | C17H27NO5 | CID 11267340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 361442-00-4: (αS)-α[[(1,1-Dimethylethoxy)carbonyl]amin… [cymitquimica.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. unite-pharm.com [unite-pharm.com]

- 8. Boc-3-hydroxy-1-adamantyl-D-glycine | LGC Standards [lgcstandards.com]

- 9. chem.libretexts.org [chem.libretexts.org]

The Alchemist's Adamantane: A Technical Guide to (S)-N-Boc-3-hydroxyadamantylglycine in Modern Drug Discovery

For the forward-thinking researcher, the ambitious scientist, and the discerning drug development professional, this guide illuminates the path to sourcing and utilizing (S)-N-Boc-3-hydroxyadamantylglycine, a chiral building block of profound significance in contemporary pharmaceutical synthesis.

This document provides a comprehensive technical overview of this compound, identified by its CAS number 361442-00-4. We will navigate its commercial landscape, delve into the intricacies of its synthesis, and explore its critical role in the development of innovative therapeutics. This guide is designed to empower you with the scientific knowledge and practical insights necessary to seamlessly integrate this valuable intermediate into your research and development workflows.

The Strategic Importance of a Chiral Adamantane Derivative

This compound is a non-proteinogenic amino acid that has garnered significant attention in the pharmaceutical industry. Its unique rigid, three-dimensional adamantane cage, combined with a specific stereochemical configuration, makes it a highly sought-after component for creating drugs with improved potency, selectivity, and pharmacokinetic profiles.

The primary driver for its demand is its role as a key intermediate in the synthesis of Saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] The adamantyl group in Saxagliptin is crucial for its binding to the active site of the DPP-4 enzyme, highlighting the importance of this specific structural motif in modern drug design.

Navigating the Commercial Landscape: Suppliers and Availability

A reliable supply chain of high-purity this compound is essential for uninterrupted research and manufacturing. A number of chemical suppliers specialize in providing this intermediate, often with varying purity levels and in quantities ranging from grams for research purposes to kilograms for bulk manufacturing.

Below is a comparative table of notable commercial suppliers. Researchers are advised to request a Certificate of Analysis (CoA) to verify the purity and identity of the compound before purchase.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Simson Pharma Limited | Boc-3-hydroxy-1-adamantyl-D-glycine | 361442-00-4 | High Purity | Accompanied by a Certificate of Analysis. |

| Pharmaffiliates | Boc-3-hydroxy-1-adamantyl-D-glycine | 361442-00-4 | N/A | Offered as a pharmaceutical standard and fine chemical.[2] |

| Sinoway | Boc-3-Hydroxy-1-adamantyl-D-glycine | 361442-00-4 | ≥ 99.0% by HPLC | Provides a sample CoA with detailed specifications. |

| Chemicea Pharma | Saxagliptin Impurity 23 | 361442-00-4 | N/A | Available via custom synthesis.[3] |

| LGC Standards | Boc-3-hydroxy-1-adamantyl-D-glycine | 361442-00-4 | High Purity | Provides detailed chemical data and documentation.[4] |

| Arctom | This compound | 361442-00-4 | 98% | |

| Aribo Biotechnology | (2S)-ethanoic acid | 361442-00-4 | N/A | |

| Changzhou Yabang-QH Pharmachem Co., Ltd. | This compound | 361442-00-4 | N/A | Part of their Saxagliptin category of APIs for human use. |

| Chemvon Biotechnology (Shanghai) Co. Ltd. | Boc-3-Hydroxy-1-adamantyl D-glycine | 361442-00-4 | Medicine Grade | Available for industrial and pharmaceutical applications.[5] |

| BOC Sciences | Boc-3-Hydroxy-1-adamantyl-L-glycine | 1334321-39-9 | White to Off-white Solid | Offered as an impurity of Saxagliptin.[] |

| Opulent Pharma | Boc-3-hydroxy-1-adamantyl-L-glycine | 1334321-39-9 | Limited Stock | Listed under Saxagliptin impurities.[7] |

| ChemicalBook | (R)-N-Boc-3-hydroxyadaMantylglycine | 1334321-39-9 | ≥98% | |

| King-Pharm | (R)-N-Boc-3-hydroxyadaMantylglycine | 1334321-39-9 | N/A | [8] |

| Daicel Pharma Standards | N-Boc-3,4-dihydroxy-(S)-adamantyl glycine | 681282-72-4 | N/A | Listed as a Saxagliptin impurity.[9] |

| Veeprho | Saxagliptin Impurity 37 | 361442-00-4 | N/A | Includes CoA and characterization data.[3] |

| Suzhou Youlite Pharmaceutical and Chemical Technology Co., Ltd. | This compound | 361442-00-4 | N/A | [10] |

The Art of Synthesis: Crafting the Chiral Core

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. Several synthetic strategies have been reported, primarily involving either chemical synthesis followed by chiral resolution or an enzymatic approach.

Chemical Synthesis and Chiral Resolution: A Classic Approach

A common and economically viable route starts from 1-adamantanecarboxylic acid.[11][12] This method involves the synthesis of a racemic mixture of N-Boc-3-hydroxyadamantylglycine, followed by a classical resolution step to isolate the desired (S)-enantiomer.

The causality behind this multi-step synthesis lies in the systematic construction of the molecule. The initial steps focus on building the core structure, followed by the crucial chiral resolution to isolate the biologically active enantiomer. The use of a chiral resolving agent forms a pair of diastereomeric salts, which can be separated based on their different physical properties, such as solubility. The undesired (R)-enantiomer can often be racemized and recycled, improving the overall efficiency of the process.[13]

Caption: Chemical Synthesis and Chiral Resolution Workflow.

Enzymatic Reductive Amination: A Greener Alternative

An alternative and often more stereoselective approach involves the enzymatic reductive amination of a keto acid precursor, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid.[14] This method utilizes an enzyme, such as phenylalanine dehydrogenase, to stereoselectively introduce the amino group, directly yielding the (S)-enantiomer.

The rationale for employing an enzymatic method is its high stereospecificity, which often eliminates the need for a separate chiral resolution step. This can lead to a more efficient and environmentally friendly process, although the cost and availability of the enzyme can be a limiting factor for large-scale production.[1]

Caption: Enzymatic Synthesis Workflow.

In the Lab: A Step-by-Step Synthesis Protocol

The following is a representative, detailed protocol for the chemical synthesis of racemic N-Boc-3-hydroxyadamantylglycine, based on literature procedures.[11]

Step 1: Preparation of 2-(1-adamantyl)-2-oxoacetic acid

-

To a suspension of 1-acetyladamantane (0.05 mol) in 100 mL of water, add sodium hydroxide (0.05 mol), tert-butanol (30 mL), and a phase-transfer catalyst such as TEBAC (0.5 g).

-

Heat the mixture to 40-45°C.

-

Slowly add potassium permanganate (0.1 mol) over one hour, maintaining the temperature.

-

Stir the reaction for an additional two hours at 40°C.

-

Quench the reaction with a 10% sodium sulfite solution (10 mL) and filter the mixture while hot.

-

Wash the filter cake and the reaction flask with hot water.

-

Combine the filtrates, cool to room temperature, and acidify with concentrated hydrochloric acid to a pH of 1-2.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(1-adamantyl)-2-oxoacetic acid.

Step 2: Preparation of N-Boc-3-hydroxyadamantylglycine (Racemic)

-

This step involves oximation of the keto acid, followed by reduction and Boc-protection.

-

The subsequent hydroxylation of the adamantane ring is carried out using an oxidizing agent like potassium permanganate.[11]

-

The resulting racemic N-Boc-3-hydroxyadamantylglycine is then purified.

Step 3: Chiral Resolution

-

Dissolve the racemic N-Boc-3-hydroxyadamantylglycine in a suitable solvent (e.g., ethyl acetate).

-

Add a chiral resolving agent, such as quinidine, to the solution.

-

Allow the diastereomeric salts to crystallize. The salt of the (S)-enantiomer will preferentially crystallize.

-

Separate the crystals by filtration.

-

Treat the isolated diastereomeric salt with an acid to liberate the free this compound.

Quality Control: Ensuring Purity and Identity

Rigorous analytical testing is paramount to confirm the quality of this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC):

-

Chiral HPLC: This is the most critical method for determining the enantiomeric purity (e.g., enantiomeric excess, ee%). A chiral stationary phase is used to separate the (S) and (R) enantiomers.

-

Reversed-Phase HPLC: Used to assess the chemical purity of the compound, identifying any process-related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the protons.

-

¹³C NMR: Provides further confirmation of the carbon skeleton of the molecule.

A typical Certificate of Analysis will report the purity as determined by HPLC (both chemical and enantiomeric) and confirm the structure by NMR.

Safe Handling and Storage

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is typically a stable, solid compound. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place.

Conclusion

This compound stands as a testament to the power of chiral chemistry in modern drug development. Its unique structural features have proven invaluable in the creation of highly effective therapeutics. This guide has provided a comprehensive overview of its commercial availability, synthesis, and analysis, equipping researchers and developers with the essential knowledge to confidently source and utilize this critical building block. As the quest for more selective and potent drugs continues, the importance of meticulously crafted intermediates like this compound will undoubtedly continue to grow.

References

-

Arctom. This compound. Retrieved from [Link]

-

Bentham Science. (2014). A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantyl- glycine: A Key Intermediate of Saxagliptin. Ingenta Connect. Retrieved from [Link]

-

Chemvon Biotechnology (Shanghai) Co. Ltd. (n.d.). Boc-3-Hydroxy-1-adamantyl D-glycine. Retrieved from [Link]

- Espacenet. (2011). Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine.

-

Pharmaffiliates. (n.d.). Boc-3-hydroxy-1-adamantyl-D-glycine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2016). A facile and economic method for the synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine. Retrieved from [Link]

-

ResearchGate. (2014). A Convenient Method for the Synthesis of this compound: A Key Intermediate of Saxagliptin. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of saxagliptin intermediate N-BOC-3-hydroxyadamantylglycine. Retrieved from [Link]

-

Suzhou Youlite Pharmaceutical and Chemical Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

The Strategic Importance of N-Boc-3-hydroxyadamantylglycine in Saxagliptin Manufacturing. (n.d.). Retrieved from [Link]

-

Veeprho. (n.d.). Saxagliptin Impurity 37 / (2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. veeprho.com [veeprho.com]

- 4. Boc-3-hydroxy-1-adamantyl-D-glycine | LGC Standards [lgcstandards.com]

- 5. Boc-3-Hydroxy-1-adamantyl D-glycine - Attractive Price for Prime Pharmaceutical Applications [chemvonbiotech.com]

- 7. Boc-3-hydroxy-1-adamantyl-L-glycine - Opulent Pharma [opulentpharma.com]

- 8. (R)-N-Boc-3-hydroxyadaMantylglycine [1334321-39-9] | King-Pharm [king-pharm.com]

- 9. N-Boc-3,4-dihydroxy-(S)-adamantyl glycine - Daicel Pharma Standards [daicelpharmastandards.com]

- 10. This compound [unite-pharm.com]

- 11. A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadama...: Ingenta Connect [ingentaconnect.com]

- 12. researchgate.net [researchgate.net]

- 13. EP2368874A1 - Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

The Adamantane Moiety in Amino Acids: A Technical Guide to Unlocking Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane cage, a rigid, lipophilic, and sterically demanding three-dimensional structure, has emerged as a privileged scaffold in medicinal chemistry. Its incorporation into amino acids and peptides offers a powerful strategy to modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the biological significance of the adamantane moiety in amino acids. We will explore its unique influence on molecular properties, delve into its diverse applications in drug discovery—from antiviral to neuroprotective and metabolic disease therapies—and provide detailed experimental protocols for the synthesis and characterization of these valuable building blocks. This guide is intended to serve as a vital resource for researchers and drug development professionals seeking to harness the unique potential of adamantane-containing amino acids in their therapeutic design strategies.

The Adamantane Advantage: Physicochemical Properties and Their Biological Implications

The adamantane group, the smallest diamondoid hydrocarbon, possesses a unique combination of properties that make it an attractive component in drug design.[1] When appended to an amino acid, it imparts significant changes to the molecule's character.

Lipophilicity and Membrane Permeability

The most prominent feature of the adamantane moiety is its high lipophilicity.[2] This property can dramatically enhance the ability of a molecule to cross biological membranes, including the blood-brain barrier (BBB).[2] This is a critical consideration in the development of drugs targeting the central nervous system (CNS). By increasing the lipophilic character of an amino acid or a peptide, the adamantane group can improve its absorption, distribution, and ultimately, its bioavailability.[2]

Steric Hindrance and Metabolic Stability

The bulky and rigid nature of the adamantane cage provides a steric shield to adjacent functional groups.[3] This can protect susceptible bonds from enzymatic degradation, thereby increasing the metabolic stability and prolonging the in vivo half-life of a drug candidate.[3] This enhanced stability is a significant advantage in designing long-acting therapeutics.

Conformational Rigidity and Target Engagement

The rigid adamantane framework can be used to control the orientation of pharmacophoric groups, facilitating a more precise and optimal interaction with biological targets such as ion channels and enzyme active sites.[2] By restricting the conformational freedom of a peptide, the incorporation of an adamantane-containing amino acid can lock the peptide into a bioactive conformation, leading to increased potency and selectivity.[4]

Synthesis of Adamantane-Containing Amino Acids: Key Methodologies

The synthesis of amino acids bearing an adamantane moiety is a crucial first step in their application. Several synthetic strategies have been developed, with the Ritter reaction being a particularly versatile method.

The Ritter Reaction: A Powerful Tool for Adamantane Functionalization

The Ritter reaction involves the reaction of a nitrile with a carbocation precursor, such as an alcohol or an alkene, in the presence of a strong acid to form an N-alkyl amide.[5] This reaction is well-suited for the functionalization of the adamantane core, which readily forms a stable tertiary carbocation.[6]

Caption: General mechanism of the Ritter reaction for the synthesis of N-adamantyl amides.

Experimental Protocol: Synthesis of N-(1-Adamantyl)chloroacetamide via Ritter Reaction [1]

This protocol describes the synthesis of an amide precursor that can be further hydrolyzed to yield an aminoadamantane derivative.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled to 0°C, dissolve 5-bromo-2-oxaadamantane (2.74 mmol) in chloroacetonitrile (2.74 mmol) and glacial acetic acid (1.5 mL).

-

Acid Addition: Slowly add concentrated sulfuric acid (0.22 mL) dropwise to the cooled solution.

-

Reaction: Stir the reaction mixture at 50°C for 40 hours.

-

Work-up: Pour the solution onto ice (8 g) and stir for a few minutes.

-

Extraction: Add dichloromethane (CH₂Cl₂) (10 mL) and separate the layers. Extract the aqueous layer with two additional 10 mL portions of CH₂Cl₂.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the residue by column chromatography to yield N-(2-oxaadamantan-5-yl)-2-chloroacetamide.

Synthesis of Key Adamantane Amino Acid Building Blocks

3-Amino-1-adamantanol is a crucial intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin.[7]

Caption: Synthetic pathway for 3-Amino-1-adamantanol from Amantadine Hydrochloride.

Experimental Protocol: Synthesis of 3-Amino-1-adamantanol from Amantadine Hydrochloride [8][9]

-

Nitration:

-

In a three-necked flask equipped with a thermometer and an exhaust gas absorption device, add fuming sulfuric acid and trifluoroacetic acid.

-

Cool the mixture in an ice bath and slowly add concentrated nitric acid dropwise while stirring.

-

After stirring for 20-30 minutes and allowing the temperature to drop to 0°C, add amantadine hydrochloride in portions over 30 minutes.

-

Remove the ice bath after 2-3 hours and continue stirring at 20°C for 10 hours.

-

Carefully add ice to the reaction mixture until it turns a clear dark green color.

-

-

Hydroxylation and Isolation:

-

Cool the reaction mixture in an ice bath and stir for 30 minutes.

-

Neutralize the solution by adding a solid base (e.g., potassium hydroxide) in portions, keeping the temperature below 80°C, until the pH reaches 14, resulting in a white thick solid.

-

Filter the solid and wash it with dichloromethane.

-

Extract the filtrate with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Recrystallize the crude product from ethyl acetate to obtain pure 3-amino-1-adamantanol.

-

This chiral amino acid is a key intermediate for the synthesis of the DPP-4 inhibitor Saxagliptin.[10][11]

Experimental Protocol: Synthesis of (S)-N-Boc-3-hydroxyadamantylglycine [10][11][12]

This is a multi-step synthesis starting from 1-adamantanecarboxylic acid.

-

Preparation of 1-acetyladamantane: Synthesize 1-acetyladamantane from 1-adamantanecarboxylic acid.

-

Oxidation to 2-(1-adamantyl)-2-oxoacetic acid: Oxidize 1-acetyladamantane using an oxidizing agent like potassium permanganate.

-

Oximation: React 2-(1-adamantyl)-2-oxoacetic acid with hydroxylamine hydrochloride to form 1-adamantyl-2-hydroxyimino acetic acid.

-

Reduction and Boc-protection: Reduce the oxime and protect the resulting amino group with a Boc group to yield N-Boc-adamantylglycine.

-

Hydroxylation and Chiral Resolution: Oxidize the N-Boc-adamantylglycine with KMnO₄ and then perform a chiral resolution using a chiral base to obtain the desired (S)-enantiomer.

Biological Applications of Adamantane-Containing Amino Acids

The unique properties of the adamantane moiety have been exploited in a wide range of therapeutic areas.

Antiviral Agents

The first successful application of an adamantane derivative in medicine was amantadine, an antiviral agent effective against influenza A.[13] Adamantane-containing compounds often act by blocking viral ion channels, such as the M2 proton channel of the influenza virus, thereby inhibiting viral replication.[14]

Neuroprotective Agents and CNS Disorders

The ability of adamantane derivatives to cross the BBB has made them valuable for treating CNS disorders. Memantine, an adamantane derivative, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[15][16] By blocking the NMDA receptor ion channel, memantine helps to reduce excitotoxicity, a key factor in neuronal damage.[15]

Enzyme Inhibitors

Adamantane-containing amino acids are key components of several enzyme inhibitors. Vildagliptin and Saxagliptin are potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[17][18] These drugs are used for the treatment of type 2 diabetes. The adamantane moiety in these inhibitors plays a crucial role in their binding to the active site of the enzyme.

Table 1: Inhibitory Constants (Kᵢ) of Adamantane Derivatives

| Compound | Target | Kᵢ (nM) | Therapeutic Area |

| Memantine | NMDA Receptor | ~1000 | Alzheimer's Disease |

| Amantadine | NMDA Receptor | ~10000 | Parkinson's Disease |

| Vildagliptin | DPP-4 | - | Type 2 Diabetes |

| Saxagliptin | DPP-4 | - | Type 2 Diabetes |

Note: Specific Kᵢ values for Vildagliptin and Saxagliptin can vary depending on the assay conditions.

Peptides and Peptidomimetics

Incorporating adamantane-containing amino acids into peptides can have profound effects on their conformation and biological activity. The steric bulk of the adamantane group can be used to induce specific secondary structures, such as β-turns or helical folds.[4] This conformational constraint can lead to peptides with enhanced receptor binding affinity, selectivity, and stability.[3]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Adamantane-Modified Peptides [3][7][19][20]

This protocol outlines the general steps for incorporating an Fmoc-protected adamantyl amino acid into a peptide using standard solid-phase synthesis techniques.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink amide for C-terminal amides) in N,N-dimethylformamide (DMF).

-

Fmoc-Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of 20% piperidine in DMF.

-

Amino Acid Activation: Activate the Fmoc-protected adamantyl amino acid (e.g., Fmoc-(S)-1-Adamantylglycine) using a coupling reagent such as HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Coupling: Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: A generalized workflow for the incorporation of an adamantane-containing amino acid into a peptide via solid-phase peptide synthesis.

Characterization of Adamantane-Containing Amino Acids and Peptides

Thorough characterization is essential to confirm the identity and purity of synthesized adamantane-containing molecules.

Spectroscopic and Spectrometric Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of adamantane amino acids. The adamantane cage gives rise to characteristic signals in the aliphatic region of the spectrum.[21]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.[21]

Table 2: Representative ¹H NMR Data for 3-Amino-1-adamantanol [4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.24 | bs | 2H | - |

| 1.48 | d | 6H | Adamantane-CH₂ |

| 1.55 | m | 6H | Adamantane-CH₂ |

| 1.97 | s | 2H | - |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure and allows for the detailed analysis of the three-dimensional arrangement of atoms in the solid state.[22][23][24][25] This technique is particularly valuable for understanding how the adamantane moiety influences the conformation of peptides.

Conclusion and Future Perspectives

The incorporation of the adamantane moiety into amino acids provides a versatile and powerful tool for medicinal chemists and drug developers. The unique physicochemical properties of this rigid, lipophilic scaffold can be leveraged to enhance membrane permeability, improve metabolic stability, and enforce bioactive conformations. The successful clinical application of adamantane-containing drugs in diverse therapeutic areas underscores the significant potential of this approach. As our understanding of disease pathways becomes more sophisticated, the rational design of novel adamantane-containing amino acids and their incorporation into peptides and other therapeutic modalities will undoubtedly continue to be a fruitful area of research, leading to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

-

A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantyl- glycine: A Key Intermediate of Saxagliptin - Ingenta Connect. (n.d.). Retrieved from [Link]

-

A Novel Synthesis of 3-Amino-1-Adamantanemethanol - ResearchGate. (n.d.). Retrieved from [Link]

-

A facile and economic method for the synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine. (2025). Retrieved from [Link]

-

A Convenient Method for the Synthesis of this compound: A Key Intermediate of Saxagliptin - ResearchGate. (2025). Retrieved from [Link]

-

Sci-Hub: A Convenient Method for the Synthesis of this compound. (n.d.). Retrieved from [Link]

-

Synthesis of saxagliptin intermediate N-BOC-3-hydroxyadamantylglycine - ResearchGate. (2025). Retrieved from [Link]

-

Method for preparing key intermediate 3-amino-1-adamantanol of vildagliptin - Eureka. (n.d.). Retrieved from [Link]

- CN104761456A - Preparation method of 3-amino-1-adamantanol - Google Patents. (n.d.).

- CN101798270B - Method for preparing 3-amino-1-adamantane alcohol - Google Patents. (n.d.).

-

Methods and protocols of modern solid phase peptide synthesis. (2014). Retrieved from [Link]

- CN104761456B - Preparation method of 3-amino-1-adamantanol - Google Patents. (n.d.).

-

3-Amino-1-Adamantanol. (n.d.). Retrieved from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.). Retrieved from [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - NIH. (n.d.). Retrieved from [Link]

-

Adamantane in Drug Delivery Systems and Surface Recognition - MDPI. (n.d.). Retrieved from [Link]

-

What is the classification, indication, and mechanism of action of Amantadine? - Dr.Oracle. (2025). Retrieved from [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace. (n.d.). Retrieved from [Link]

-

Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PubMed Central. (n.d.). Retrieved from [Link]

-

(PDF) Ritter reaction of organic nitriles with 1-bromo- and 1-hydroxyadamantanes catalyzed by manganese compounds and complexes - ResearchGate. (2025). Retrieved from [Link]

-

Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Ritter reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

3-Amino-1-adamantanol | C10H17NO | CID 658645 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed. (n.d.). Retrieved from [Link]

-

Ritter Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing). (n.d.). Retrieved from [Link]

-

Binding affinities and experimental inhibition constants (Ki) values of the known NMDA receptor antagonists. - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - NIH. (n.d.). Retrieved from [Link]

-

Structural and Energetic aspects of Adamantane and Memantine Derivatives of Sulfonamide Molecular Crystals: Experimental and Theoretical Characterisation | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Adamantane | C10H16 | CID 9238 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization - RSC Publishing. (n.d.). Retrieved from [Link]

-

A Novel Synthesis of 3-Amino-1-Adamantanemethanol - ResearchGate. (n.d.). Retrieved from [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies - PubMed. (n.d.). Retrieved from [Link]

-

Adamantane derivatives of sulfonamide molecular crystals: structure, sublimation thermodynamic characteristics, molecular packing, and hydrogen bond networks - RSC Publishing. (n.d.). Retrieved from [Link]

-

Novel adamantane derivatives (2, 3) and DPP4 inhibitors ameliorate the... - ResearchGate. (n.d.). Retrieved from [Link]

-

DPP-4 inhibitors in clinical practice - PubMed. (n.d.). Retrieved from [Link]

-

Document is current - Crossmark - Crossref. (2017). Retrieved from [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. (2024). Retrieved from [Link]

Sources

- 1. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Amino-1-Adamantanol [kaimosi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN104761456A - Preparation method of 3-amino-1-adamantanol - Google Patents [patents.google.com]

- 5. Ritter reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. Method for preparing key intermediate 3-amino-1-adamantanol of vildagliptin - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN104761456B - Preparation method of 3-amino-1-adamantanol - Google Patents [patents.google.com]

- 10. A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadama...: Ingenta Connect [ingentaconnect.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. researchgate.net [researchgate.net]

- 15. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DPP-4 inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemistry.du.ac.in [chemistry.du.ac.in]

- 20. chem.uci.edu [chem.uci.edu]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. Adamantane derivatives of sulfonamide molecular crystals: structure, sublimation thermodynamic characteristics, molecular packing, and hydrogen bond networks - CrystEngComm (RSC Publishing) [pubs.rsc.org]

A Technical Guide to (S)-N-Boc-3-hydroxyadamantylglycine: The Cornerstone Intermediate in Saxagliptin Synthesis

Abstract

Saxagliptin is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, a cornerstone in the management of type 2 diabetes mellitus.[1][2] Its therapeutic efficacy is intrinsically linked to its precise molecular architecture, which is constructed from two key chiral fragments. This technical guide provides an in-depth exploration of one of these fragments: (S)-N-Boc-3-hydroxyadamantylglycine. We will dissect the strategic importance of this unnatural amino acid, analyze the comparative advantages of biocatalytic versus chemical synthetic routes, and provide detailed, field-proven protocols. This document is intended for researchers, chemists, and professionals in drug development, offering expert insights into the causality behind synthetic choices and the practical execution of its synthesis.

Introduction: The Strategic Importance of Saxagliptin's Side Chain

Saxagliptin, marketed as Onglyza®, functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like GLP-1 and GIP.[3] By prolonging the action of these hormones, Saxagliptin enhances glucose-dependent insulin secretion and suppresses glucagon secretion, thereby improving glycemic control.

The molecular structure of Saxagliptin is a testament to precision in medicinal chemistry. A retrosynthetic analysis reveals its composition from two primary building blocks: a cyclopropyl-fused proline core ((1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile) and the sterically demanding, chiral side chain, (S)-3-hydroxyadamantylglycine.[1][4] The adamantane moiety provides lipophilicity and rigidity, anchoring the inhibitor within the active site of the DPP-4 enzyme, while the (S)-stereochemistry of the α-amino acid is critical for optimal binding and biological activity.

The synthesis of this side chain, specifically in its N-Boc-protected form, this compound, presents significant chemical challenges. It is an unnatural, non-proteinogenic amino acid whose stereocenter does not lend itself to trivial synthesis.[5][6] This guide focuses on elucidating the robust and scalable methods developed to overcome these challenges.

Caption: Retrosynthesis of Saxagliptin into its key intermediates.

Synthetic Strategies: A Tale of Two Pathways

The commercial-scale synthesis of a chiral molecule like this compound demands high stereoselectivity, operational simplicity, and economic viability. Two dominant strategies have emerged: an elegant biocatalytic route and a more traditional, multi-step chemical synthesis involving chiral resolution.

The Biocatalytic Route: Precision through Enzymatic Amination

The original medicinal chemistry route employed an enzyme-catalyzed reductive amination.[6][7]

-

Core Reaction: This method converts the keto acid, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, directly into the desired (S)-amino acid.[5]

-

The Catalyst: A phenylalanine dehydrogenase (PDH) from Thermoactinomyces intermedius is used as the biocatalyst.[5][6] This enzyme exhibits exquisite stereoselectivity, producing the (S)-enantiomer with near-perfect fidelity.

-

Expertise & Causality: The choice of an enzymatic pathway is driven by the pursuit of stereochemical purity. Enzymes operate in mild, aqueous conditions, minimizing side reactions and environmental impact. However, the high cost, limited availability, and potential for batch-to-batch variability of specialized enzymes like PDH make this route less suitable for large-scale, cost-sensitive commercial manufacturing.[6][7]

The Chemical Route: Scalability through Classical Resolution

To circumvent the limitations of biocatalysis, robust chemical syntheses have been developed. These routes construct the racemic amino acid first, followed by a classical resolution step to isolate the desired (S)-enantiomer. A common and effective pathway begins with the readily available 1-adamantanecarboxylic acid.[1][2][8]

This multi-step synthesis is a prime example of process chemistry, where each step is optimized for yield and purity, culminating in a resolution that efficiently separates the enantiomers.

Caption: Key steps in the chemical synthesis of the target intermediate.

-

Expertise & Causality: This pathway leverages robust, well-understood chemical transformations.

-

Oxidation (B→C & E→F): Potassium permanganate (KMnO₄) is a powerful and economical oxidizing agent.[1] The reactions are conducted under basic conditions to improve solubility and control reactivity. Careful temperature control is crucial to prevent over-oxidation and degradation.

-

Boc Protection (D→E): The tert-butyloxycarbonyl (Boc) group is installed using di-tert-butyl dicarbonate ((Boc)₂O).[9] This is a critical step. The Boc group is an acid-labile protecting group that shields the amino functionality, preventing it from participating in unwanted side reactions during subsequent steps, particularly the final amide coupling to the proline core.[10] Its stability to basic and nucleophilic conditions makes it ideal for this synthetic sequence.

-

Chiral Resolution (F→G): This is the pivotal step for establishing stereochemistry. The racemic mixture is treated with a chiral resolving agent, such as the naturally occurring alkaloid quinidine.[7] This forms a pair of diastereomeric salts ((S)-acid·(chiral base) and (R)-acid·(chiral base)). These salts possess different physical properties, most importantly, different solubilities, allowing for their separation by fractional crystallization. The less soluble salt crystallizes out, and subsequent acidification liberates the pure (S)-enantiomer.

-

Detailed Experimental Protocols

The following protocols are synthesized from published literature to provide a self-validating and reproducible workflow for the chemical synthesis route.[1][8]

Protocol 1: Synthesis of 2-(1-Adamantyl)-2-oxoacetic Acid (3)

-

Materials: 1-Acetyladamantane (2), Sodium Hydroxide (NaOH), t-butanol, TEBAC (triethyl benzyl ammonium chloride), Potassium Permanganate (KMnO₄), Sodium Sulfite (Na₂SO₃).

-

Procedure: a. To a suspension of 1-acetyladamantane (8.9 g, 0.05 mol) in 100 mL of water, add NaOH (2.0 g, 0.05 mol), t-butanol (30 mL), and TEBAC (0.5 g) at room temperature. b. Heat the mixture to 40-45°C. c. Add potassium permanganate (15.8 g, 0.1 mol) portion-wise over one hour, maintaining the temperature at 40°C. d. Stir the reaction for an additional two hours at 40°C. e. Quench the reaction by adding 10% aqueous Na₂SO₃ (10 mL). f. Filter the hot mixture to remove manganese dioxide (MnO₂). Rinse the filter cake and flask with hot water (20 mL). g. Cool the combined filtrate and acidify to pH 2-3 with concentrated HCl. h. Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the product.

Protocol 2: Synthesis of Racemic N-Boc-3-hydroxyadamantylglycine (6)

(This protocol assumes the successful synthesis of N-Boc-adamantylglycine (5) through oximation and subsequent reduction/protection of compound 3).

-

Materials: N-Boc-adamantylglycine (5), Potassium Permanganate (KMnO₄), Potassium Hydroxide (KOH), concentrated Hydrochloric Acid (HCl), Ethyl Acetate.

-

Procedure: a. Prepare a solution of 2% KOH in water (16 mL). b. Warm the KOH solution and add potassium permanganate (0.8 g, 0.005 mol). c. Add N-Boc-adamantylglycine (1.54 g, 0.005 mol) portion-wise to the warm permanganate solution. d. Heat the mixture and stir at 90°C for 2 hours. e. Cool the reaction to 0°C in an ice bath. f. Work-up: Carefully adjust the pH to 2-3 by adding concentrated HCl. g. Extract the aqueous solution with ethyl acetate (3 x 30 mL). h. Combine the organic phases, wash with saturated NaCl solution, and dry over anhydrous sodium sulfate. i. Concentrate the solution under reduced pressure to yield the racemic product as a solid.

Quantitative Data Summary

The efficiency of a multi-step synthesis is critical for its industrial application. The following table summarizes typical outcomes for the chemical synthesis pathway.

| Step | Starting Material | Product | Typical Overall Yield | Reference |

| 1-6 | 1-Adamantanecarboxylic Acid | This compound | ~20% | [1] |

| 1-5 | 1-Adamantane Carboxylic Acid | N-Boc-3-hydroxyadamantylglycine (Racemic) | ~36% | [8] |

Note: Yields can vary significantly based on reaction scale and optimization of each step.

The Final Step: Coupling to the Proline Core

With the chiral side chain in hand, the final key transformation is an amide bond formation with the other critical intermediate, (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide.

Caption: Amide coupling reaction to form the Saxagliptin backbone.

This coupling is typically achieved using standard peptide coupling reagents.[3] Propylphosphonic anhydride (T3P®) and the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) are effective choices that promote the formation of the amide bond with high efficiency and minimal racemization.[3][11]

Conclusion

This compound is more than just an intermediate; it is a critical determinant of Saxagliptin's pharmacological identity. Its synthesis is a compelling case study in the evolution of pharmaceutical process chemistry. While biocatalysis offers unparalleled stereocontrol, the multi-step chemical synthesis followed by chiral resolution provides a robust, scalable, and economically viable alternative suitable for commercial production.[12] The choice between these pathways highlights the constant balance that drug development professionals must strike between elegance, efficiency, and economics. Continued innovation in both asymmetric catalysis and biocatalysis will undoubtedly lead to even more refined and sustainable methods for producing this and other vital chiral building blocks for the medicines of the future.

References

- A Convenient Method for the Synthesis of (S)

- A facile and economic method for the synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine. Synlett.

- A Convenient Method for the Synthesis of this compound. Sci-Hub.

- Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine. Chinese Pharmaceutical Journal.

- A Convenient Method for the Synthesis of this compound: A Key Intermediate of Saxagliptin.

- Synthesis of saxagliptin intermediate N-BOC-3-hydroxyadamantylglycine.

- Catalytic Enantioselective Synthesis of Amino Acids Made Easy.

- Chiral Amino Acids Synthesis. Chemie.

- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Methods in Molecular Biology.

- Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. Organic Process Research & Development.

- Advanced Synthesis of Saxagliptin Intermediate: Understanding N-Boc-3-hydroxyadamantylglycine. NINGBO INNO PHARMCHEM CO.,LTD..

- An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. Oriental Journal of Chemistry.

- An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride.

- Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis. Benchchem.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

Sources

- 1. A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadama...: Ingenta Connect [ingentaconnect.com]

- 2. sci-hub.box [sci-hub.box]

- 3. orientjchem.org [orientjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

Literature review on the synthesis of adamantane-containing amino acids

An In-depth Technical Guide to the Synthesis of Adamantane-Containing Amino Acids

Introduction: The Adamantane Moiety in Modern Drug Design

Adamantane, a rigid, strain-free tricyclic hydrocarbon (C₁₀H₁₆), represents the smallest unit of a diamond crystal lattice.[1] Its unique physicochemical properties—including high lipophilicity, metabolic stability, and a three-dimensional cage-like structure—have made it a privileged scaffold in medicinal chemistry.[2][3] The incorporation of an adamantane group into a drug candidate can significantly enhance its pharmacokinetic profile by increasing bioavailability, prolonging its half-life, and improving its ability to cross the blood-brain barrier.[2][3]

The fusion of this remarkable hydrocarbon cage with an amino acid functionality gives rise to adamantane-containing amino acids, a class of building blocks that have proven invaluable in the development of novel therapeutics. These compounds are instrumental in designing drugs for a wide range of diseases, from viral infections to type 2 diabetes.[3][4] A prime example is Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes management, which features a hydroxyadamantylglycine core responsible for its binding characteristics and efficacy.[2][4] This guide provides a detailed overview of the core synthetic strategies employed to construct these valuable molecules, aimed at researchers and scientists in the field of drug development.

Core Synthetic Strategies: Building the Adamantane-Amino Acid Core

The synthesis of adamantane-containing amino acids can be broadly approached from two directions: either by constructing the amino acid functionality onto a pre-existing adamantane core or by attaching an adamantane moiety to an existing amino acid. The most common and robust methods focus on the former, typically starting from an adamantanone or a related derivative. Key strategies include the Bucherer-Bergs reaction and the Strecker synthesis, which are classic multicomponent reactions for amino acid synthesis.

Method 1: The Bucherer-Bergs Synthesis of 2-Aminoadamantane-2-carboxylic Acid

The Bucherer-Bergs reaction is a powerful one-pot method for synthesizing 5,5-disubstituted hydantoins from a ketone or aldehyde, which can then be hydrolyzed to the corresponding α,α-disubstituted amino acid.[5][6] This method is particularly well-suited for the synthesis of 2-aminoadamantane-2-carboxylic acid, starting from the readily available adamantan-2-one.[7][8]

Causality and Rationale: The reaction proceeds in two main stages. First, the ketone (adamantan-2-one) condenses with ammonium carbonate and a cyanide source (e.g., NaCN or KCN) to form a spiro-hydantoin intermediate.[5][9] Ammonium carbonate serves as an in-situ source of both ammonia (for imine formation) and carbon dioxide. The subsequent hydrolysis of the stable hydantoin ring, typically under harsh basic or acidic conditions at high temperatures, yields the final amino acid.[6][7]

Experimental Protocol: Two-Step Synthesis of 2-Aminoadamantane-2-carboxylic Acid [7]

Step A: Synthesis of Adamantane-2-spiro-5'-hydantoin

-

To a solution of adamantan-2-one (1.0 equiv) in ethanol, add sodium cyanide (2.0 equiv) and ammonium carbonate (1.5 equiv).

-

Heat the mixture in a sealed pressure vessel to 120 °C for 3-4 hours. The internal pressure will rise to approximately 170 psi.

-

After cooling to room temperature, the resulting precipitate is filtered, washed with water and ethanol, and dried under vacuum to yield the hydantoin intermediate.

Step B: Hydrolysis to 2-Aminoadamantane-2-carboxylic Acid

-

Suspend the adamantane-2-spiro-5'-hydantoin (1.0 equiv) in an aqueous solution of sodium hydroxide (e.g., 1.25 N NaOH).

-

Heat the suspension in a sealed pressure vessel to 195 °C for 2-3 hours. The internal pressure will reach approximately 250 psi.

-

Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of ~7.

-

The precipitated crude amino acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from methanol to afford the hydrochloride salt of the title compound.

Caption: Workflow for the Bucherer-Bergs synthesis.

Method 2: The Strecker Synthesis

The Strecker synthesis is another fundamental method for producing amino acids, first reported in 1850.[10][11] It involves a three-component reaction between an aldehyde or ketone, ammonia, and cyanide.[12] The reaction forms an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.[11][13]

Causality and Rationale: The mechanism begins with the formation of an imine from the reaction of the adamantyl ketone with ammonia.[12][14] A cyanide ion then performs a nucleophilic attack on the imine carbon to form the stable α-aminonitrile.[13] The final step is the hydrolysis of the nitrile group to a carboxylic acid, which can be achieved under either acidic or basic conditions.[11] While this method also produces a racemic mixture, asymmetric variations have been developed.[10][11]

Experimental Protocol: General Strecker Synthesis of Adamantylglycine

Step A: Formation of α-Aminonitrile

-

Dissolve adamantane-1-carboxaldehyde (1.0 equiv) in methanol.

-

Add ammonium chloride (NH₄Cl, 1.2 equiv) followed by sodium cyanide (NaCN, 1.2 equiv) to the solution.

-

Stir the mixture at room temperature for 24-48 hours.

-

Remove the solvent under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried and concentrated to yield the crude α-aminonitrile.

Step B: Hydrolysis to Adamantylglycine

-

Treat the crude α-aminonitrile with a strong acid, such as 6 M hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the solution and concentrate it under vacuum.

-

The resulting solid is triturated with acetone or ether to afford the hydrochloride salt of adamantylglycine.

Caption: General workflow for the Strecker synthesis.

Method 3: Synthesis of Hydroxylated Adamantylglycine for Saxagliptin